N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide
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Overview
Description
The compound “N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a methoxyphenyl group, and an oxadiazol group. These groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information on the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or explosive. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further developed as a drug. Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other areas of chemistry .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-3-[5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-28-19-8-3-2-6-17(19)9-11-21-25-26-22(29-21)12-10-20(27)24-14-13-16-5-4-7-18(23)15-16/h2-8,15H,9-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBENHZXSDIRQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=NN=C(O2)CCC(=O)NCCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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